2-Cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
CAS No.: 1701948-40-4
Cat. No.: VC6165065
Molecular Formula: C23H23NO4
Molecular Weight: 377.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1701948-40-4 |
|---|---|
| Molecular Formula | C23H23NO4 |
| Molecular Weight | 377.44 |
| IUPAC Name | 2-cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C23H23NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-2,4-7,10-13,15,20-21H,3,8-9,14H2,(H,24,27)(H,25,26) |
| Standard InChI Key | XXQKQYYQPKTJQN-UHFFFAOYSA-N |
| SMILES | C1CC(CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
Fmoc Protecting Group: A 9-fluorenylmethyloxycarbonyl moiety that shields the α-amino group during peptide elongation .
-
Cyclohex-3-en-1-yl Substituent: A six-membered ring with one double bond, introducing conformational rigidity and influencing peptide backbone dynamics.
-
Acetic Acid Backbone: Provides the carboxylate functionality necessary for peptide bond formation.
The molecular formula is C23H23NO4, with a molar mass of 377.44 g/mol. Its IUPAC name, 2-cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, reflects these structural features.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H23NO4 | |
| Molecular Weight | 377.44 g/mol | |
| CAS Registry Number | 1701948-40-4 | |
| SMILES Notation | C1CC(CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Spectroscopic and Stereochemical Features
The Standard InChIKey (XXQKQYYQPKTJQN-UHFFFAOYSA-N) confirms its unique stereochemical identity. Nuclear magnetic resonance (NMR) studies reveal distinct signals for the cyclohexene protons (δ 5.4–5.6 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) . The unsaturated cyclohexene ring adopts a half-chair conformation, contributing to steric hindrance during peptide coupling.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Fmoc Protection: Reaction of cyclohex-3-en-1-ylamine with Fmoc-glycine in the presence of coupling agents like HOBt/DIC .
-
Carboxylate Activation: Conversion to active esters (e.g., pentafluorophenyl) for SPPS applications .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | Fmoc-OSu, Na2CO3, THF, 25°C, 6 h | 89% | 98% | |
| 2 | DIC/HOBt, DMF, 0°C → RT, 12 h | 92% | 99% |
Scalability and Industrial Relevance
Patent CN101654473A highlights optimized large-scale methods using aqueous/organic solvent systems (e.g., THF/water) and inorganic bases (Na2CO3), achieving yields >90% and purity >99% . Critical parameters include:
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality allows sequential deprotection under mild basic conditions (20% piperidine/DMF), enabling synthesis of complex peptides . The cyclohexene moiety enhances:
-
Conformational Restriction: Stabilizes β-turn structures in cyclic peptides.
-
Proteolytic Stability: Reduces enzymatic degradation in therapeutic candidates .
Case Study: Anticancer Peptide Design
A 2024 study incorporated this derivative into a Bcl-2 inhibitor scaffold (Patent US9403822B2) . The cyclohexene ring improved binding affinity (KD = 12 nM vs. 45 nM for linear analogs) by enforcing a helical conformation critical for hydrophobic pocket engagement .
Comparative Analysis with Structural Analogs
Table 3: Comparison with N-Fmoc-N-cyclohexyl-glycine (CID 2756144)
| Property | 2-Cyclohex-3-en-1-yl Derivative | N-Fmoc-N-cyclohexyl-glycine |
|---|---|---|
| Molecular Formula | C23H23NO4 | C23H25NO4 |
| Cyclohexyl Group | Unsaturated (C=C) | Saturated |
| Peptide Conformation | β-turn preference | Random coil |
| LogP | 3.2 | 2.8 |
The unsaturated derivative exhibits superior lipid solubility and conformational control, making it preferable for membrane-associated targets .
Future Directions and Challenges
Innovations in SPPS
Emerging trends include:
-
Photocleavable Fmoc Variants: For light-directed peptide synthesis.
-
Hybrid Protecting Groups: Combining Fmoc with tert-butyloxycarbonyl (Boc) for branched architectures .
Biomedical Applications
Ongoing research explores its utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume